

# Technical Whitepaper: 2,6-Di(cyclohexylidene)cyclohexan-1-one

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## Compound of Interest

	2,6-
Compound Name:	Di(cyclohexylidene)cyclohexan-1-one
CAS No.:	3293-32-1
Cat. No.:	B11995969

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## Synthesis, Reactivity, and Applications of the Cyclohexanone Anhydrotrimer

### Executive Summary

**2,6-Di(cyclohexylidene)cyclohexan-1-one** (CAS 3293-32-1) is a specialized cross-conjugated dienone derived from the trimerization of cyclohexanone. Often referred to as "tricyclohexylenone" in older literature, this compound represents a critical intermediate in the synthesis of

-symmetric polycyclic hydrocarbons, most notably dodecahydrotriphenylene and trindane. Its structure—a central cyclohexanone ring flanked by two cyclohexylidene moieties—imparts unique photochemical properties and high reactivity toward cyclization, making it a valuable scaffold in organic materials science and coordination chemistry.

This guide provides a rigorous technical analysis of its synthesis via acid-catalyzed aldol condensation, its mechanistic pathways, and its downstream applications in creating high-

symmetry hydrocarbon frameworks.

## Part 1: Chemical Profile & Properties[1]

Property	Specification
CAS Number	3293-32-1
IUPAC Name	2,6-Di(cyclohexylidene)cyclohexan-1-one
Synonyms	2,6-Dicyclohexylidenecyclohexanone; [1,1':3',1''-Tercyclohexane]-1(1'),1''(3')-dien-2'-one
Molecular Formula	
Molecular Weight	258.40 g/mol
Physical State	Crystalline Solid (Needles)
Melting Point	146–148 °C (Lit.) <sup>[1][2][3][4]</sup>
Solubility	Soluble in toluene, dichloromethane, hot ethanol; Insoluble in water.
Structural Class	Cross-conjugated dienone; -unsaturated ketone

## Part 2: Synthesis & Mechanism

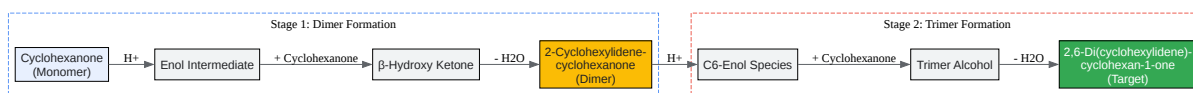
The synthesis of **2,6-di(cyclohexylidene)cyclohexan-1-one** is governed by thermodynamic control. While the mono-condensation product (2-cyclohexylidenecyclohexanone) is easily formed, the introduction of the second cyclohexylidene group at the C6 position requires forcing conditions due to steric strain.

### 2.1 Mechanistic Pathway: Double Aldol Condensation

The reaction proceeds via a stepwise acid-catalyzed aldol condensation. The central cyclohexanone acts as the nucleophile (via enolization) twice, attacking two electrophilic cyclohexanone molecules sequentially.

Key Mechanistic Stages:

- Activation: Protonation of the carbonyl oxygen increases electrophilicity.[5]
- Enolization: Acid-catalyzed formation of the enol at the  $\alpha$ -position.
- First Condensation: Nucleophilic attack yields the  $\beta$ -hydroxy ketone, followed by rapid dehydration to form the dimer (2-cyclohexylidene-cyclohexanone).
- Second Condensation: The dimer enolizes at the remaining  $\alpha$ -position (C6), attacking a third cyclohexanone molecule.
- Final Dehydration: Elimination of water locks the structure into the extended conjugated system.



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Figure 1: Stepwise acid-catalyzed aldol condensation pathway from monomer to trimer.

## Part 3: Experimental Protocol

### Protocol A: Acid-Catalyzed Saturation (The "Anhydrotrimer" Method)

This classical method utilizes dry hydrogen chloride (HCl) gas to drive the equilibrium toward the dehydrated trimer. It is preferred for its high conversion rate compared to aqueous mineral acids.

Reagents:

- Cyclohexanone (Reagent Grade, >99%)
- Methanol or Ethanol (Absolute)
- Hydrogen Chloride gas (Generated in situ or from cylinder)
- Solvent for recrystallization: Petroleum ether or Ethanol/Toluene mix.

#### Workflow:

- Preparation: Cool neat cyclohexanone (50 g) to 0–5 °C in a round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl<sub>2</sub>).
- Saturation: Slowly bubble dry HCl gas through the liquid. The mixture will turn yellow, then dark red/brown as the condensation proceeds. Maintain temperature <20 °C to prevent polymerization.
- Incubation: Once saturated (approx. 1 hour), seal the flask and allow it to stand at room temperature for 24–48 hours. The mixture will solidify into a crystalline mass.
- Isolation: Break up the solid mass and wash thoroughly with cold methanol to remove unreacted cyclohexanone and the more soluble dimer.
- Purification: Recrystallize the crude solid from hot petroleum ether (bp 60–80 °C) or a toluene/ethanol mixture.
- Yield: **2,6-Di(cyclohexylidene)cyclohexan-1-one** crystallizes as pale yellow needles.

#### Validation Criteria:

- TLC: Silica gel, Hexane:Ethyl Acetate (9:1). The trimer ( ) is less polar than the dimer.
- Melting Point: Sharp transition at 146–148 °C indicates high purity.

### Protocol B: Base-Catalyzed Alternative (MgZnAl-LDH)

For a "greener" approach avoiding corrosive gases, Layered Double Hydroxides (LDH) can be used, though yields are typically lower for the trimer specifically.

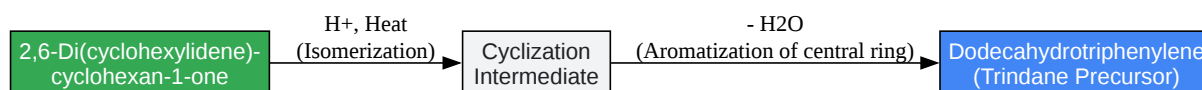
- Catalyst: MgZnAl-LDH with TMAH (Tetramethylammonium hydroxide).[2][6]
- Conditions: Reflux at 120 °C for 5 hours.
- Selectivity: This method often favors the dimer unless high temperatures and excess cyclohexanone are maintained.

## Part 4: Reactivity & Applications[8][9]

### 4.1 Precursor to Dodecahydrotriphenylene

The primary utility of CAS 3293-32-1 is its conversion into dodecahydrotriphenylene, a

-symmetric hydrocarbon. This is achieved via acid-catalyzed cycloisomerization. The central ketone oxygen is eliminated, and the ring closes to form a central benzene ring saturated with three cyclohexane rings (trindane framework).



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Figure 2: Cycloisomerization pathway to polycyclic hydrocarbons.

### 4.2 Photochemical Alignment

As a cross-conjugated dienone, the molecule exhibits distinct UV absorption (

nm). Upon irradiation, it can undergo E/Z isomerization or [2+2] cycloaddition in the solid state. This property is exploited in liquid crystal research, where the molecule (or its derivatives) serves as a photo-alignment layer, directing the orientation of liquid crystals through light-induced anisotropy.

### 4.3 Biological Relevance (Cytotoxicity)

While less potent than its benzylidene analogues (curcuminoids), the 2,6-di(cyclohexylidene) motif acts as a Michael acceptor. It can alkylate cellular thiols (e.g., glutathione), leading to cytotoxicity. This mechanism is relevant in drug development screens where this compound appears as a hit in antiproliferative assays.

## Part 5: References

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## Sources

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